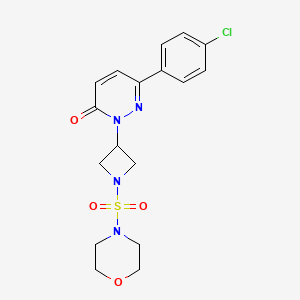

![molecular formula C17H15ClN2O3 B2674171 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide CAS No. 902254-89-1](/img/structure/B2674171.png)

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique

Radiosynthesis Applications

Research on chloroacetanilide herbicides and dichloroacetamide safeners indicates the importance of high specific activity isotopes in studying metabolism and mode of action. These studies highlight the radiosynthesis of chloroacetanilide herbicides, demonstrating the broader application of chloro-substituted compounds in agricultural chemistry (Latli & Casida, 1995).

Heterocyclic Chemistry Innovation

The development of new synthetic routes for oxazoles, as demonstrated by Huang et al. (1996), shows the evolving methodologies in creating heterocyclic compounds, which are crucial in drug development and other applications. This work presents a novel approach to synthesizing oxazoles, potentially applicable to derivatives like the one (Huang et al., 1996).

Synthetic Pathways for Oxazoles

Further exploration into oxazole synthesis by Shablykin et al. (2018) provides insights into the chemical reactions and modifications leading to substituted oxazoles. This study underlines the versatility and adaptability of oxazole chemistry, which could be relevant to synthesizing and understanding compounds such as 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide (Shablykin et al., 2018).

Biological Activity of Derivatives

Research into triazole compounds containing thioamide groups shows the biological activity of heterocyclic compounds, including antifungal and plant growth-regulating activities. Such studies are crucial for discovering new drugs and agrochemicals, suggesting potential applications for the compound (Li Fa-qian et al., 2005).

Glycosylation without Protecting Groups

The work on direct conversion of unprotected acetamido sugars into oxazolines and subsequently into glycosides or disaccharides demonstrates innovative approaches in carbohydrate chemistry. This research shows the potential for developing new synthetic pathways that could be relevant for modifying or understanding the synthesis and applications of complex molecules like 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide (Qiu et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-11(12-5-3-2-4-6-12)19-16(21)10-20-14-9-13(18)7-8-15(14)23-17(20)22/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUFAPJLVYYARZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-phenylethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![3-(4-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2674099.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide](/img/structure/B2674103.png)

![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)

![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674108.png)